molecular formula C12H17NO B1459730 3-[(3,5-Dimethylphenoxy)methyl]azetidine CAS No. 1858987-43-5

3-[(3,5-Dimethylphenoxy)methyl]azetidine

Cat. No. B1459730
CAS RN: 1858987-43-5
M. Wt: 191.27 g/mol
InChI Key: QIWSPWDSCCMTMQ-UHFFFAOYSA-N
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Description

“3-[(3,5-Dimethylphenoxy)methyl]azetidine” is a chemical compound with the CAS Number: 1858987-43-5 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 3-((3,5-dimethylphenoxy)methyl)azetidine .


Molecular Structure Analysis

The InChI code for “3-[(3,5-Dimethylphenoxy)methyl]azetidine” is 1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-[(3,5-Dimethylphenoxy)methyl]azetidine” has a molecular weight of 191.27 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, “3-[(3,5-Dimethylphenoxy)methyl]azetidine” is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its unique structure could be utilized to modify the pharmacokinetic properties of new drug candidates, potentially leading to compounds with improved bioavailability and target specificity .

Agriculture

This compound may find applications in agriculture, particularly in the development of novel agrochemicals. Its chemical structure could be beneficial in creating new pesticides or herbicides that offer enhanced selectivity and lower toxicity, contributing to safer and more sustainable farming practices .

Materials Science

“3-[(3,5-Dimethylphenoxy)methyl]azetidine” could be investigated for its use in materials science, especially in the creation of new polymers. Its azetidine ring might impart unique mechanical properties to polymeric materials, such as increased flexibility or durability, which are desirable in various industrial applications .

Environmental Science

In environmental science, this compound’s potential for biodegradability and low toxicity could make it a candidate for eco-friendly solvents and cleaners. Research could focus on its effectiveness in breaking down pollutants or its use in green chemistry applications .

Biochemistry

Biochemists might study “3-[(3,5-Dimethylphenoxy)methyl]azetidine” for its interaction with biological macromolecules. It could serve as a probe to understand protein-ligand interactions or as a scaffold for designing enzyme inhibitors that could regulate metabolic pathways .

Pharmacology

The pharmacological applications of this compound could be vast, ranging from its role as a precursor in drug development to its direct use as a therapeutic agent. Studies might explore its efficacy in treating specific diseases or its potential side effects and metabolic pathways in the human body .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWSPWDSCCMTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylphenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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